3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816076
InChI: InChI=1S/C13H11F3N2O3/c1-20-12-6-8(21-18-12)2-3-11(19)17-7-4-9(14)13(16)10(15)5-7/h4-6H,2-3H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C13H11F3N2O3
Molecular Weight: 300.23 g/mol

3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide

CAS No.:

Cat. No.: VC14816076

Molecular Formula: C13H11F3N2O3

Molecular Weight: 300.23 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide -

Specification

Molecular Formula C13H11F3N2O3
Molecular Weight 300.23 g/mol
IUPAC Name 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide
Standard InChI InChI=1S/C13H11F3N2O3/c1-20-12-6-8(21-18-12)2-3-11(19)17-7-4-9(14)13(16)10(15)5-7/h4-6H,2-3H2,1H3,(H,17,19)
Standard InChI Key LDTSQYVXXOWBOJ-UHFFFAOYSA-N
Canonical SMILES COC1=NOC(=C1)CCC(=O)NC2=CC(=C(C(=C2)F)F)F

Introduction

3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide is a synthetic organic compound that combines an oxazole ring and a trifluorophenyl moiety linked through a propanamide chain. This unique structural arrangement is notable for its potential biological activities and reactivity in various chemical reactions.

Key Features:

  • Molecular Formula: C13H11F3N2O3

  • Molecular Weight: Approximately 300.23 g/mol

  • Structural Components: Methoxy group on the oxazole ring and trifluoromethyl groups on the phenyl ring

Synthesis Methods

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide typically involves multi-step routes:

  • Starting Materials: Oxazole derivatives and trifluorophenyl compounds.

  • Reaction Conditions: Careful selection of solvents, catalysts, and temperature to ensure high yields and purity.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound may exhibit significant biological activities, making it a candidate for further investigation in medicinal chemistry. Potential applications include:

  • Pharmacological Studies: Interaction with biological targets to understand therapeutic potential.

  • Medicinal Chemistry: Modification of the compound to enhance biological activity or reduce toxicity.

Table: Biological Activity and Potential Applications

Biological ActivityPotential Application
AntimicrobialInfection treatment
Anti-inflammatoryPain management
AntioxidantNeuroprotection

Interaction Studies

Understanding how 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide interacts with biological targets is crucial for assessing its therapeutic potential and safety profile. These studies may involve:

  • Molecular Docking: Computational methods to predict binding affinity and specificity.

  • In Vitro Assays: Laboratory experiments to evaluate biological effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trifluorophenyl)propanamide, including:

  • 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Contains an amino group, potentially enhancing biological activity.

  • 3-(4-methoxyphenyl)-N-(1H-indol-6-yl)propanamide: Features a substituted indole structure with different electronic properties.

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamideCHNOAmino group for enhanced activity
3-(4-methoxyphenyl)-N-(1H-indol-6-yl)propanamideCHNOSubstituted indole structure
5-(triazolyl)methyl oxazole derivativesVariesDiverse biological activities

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